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Welcome to the technical support center for 7-Bromo-2,3-dimethyl-2H-indazole (CAS 845751-62-4). This guide is designed for researchers, scienti
Given its structural similarity to known kinase inhibitors, this guide focuses on its application as a potential protein kinase inhibitor, addressing commc

Compound Profile

7-Bromo-2,3-dimethyl-2H-indazole belongs to the indazole class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chel
substitution pattern of 7-Bromo-2,3-dimethyl-2H-indazole suggests it may function as an ATP-competitive inhibitor of protein kinases, a hypothesis 1

Property Value

CAS Number 845751-62-4

Molecular Formula CoHoBrN2

Molecular Weight 225.09 g/mol

Physical Form Solid

Purity Typically 298%

Storage Sealed in dry, room temperature

Frequently Asked Questions (FAQs)

Q1: What is the most likely mechanism of action for 7-Bromo-2,3-dimethyl-2H-indazole?

A: Based on its core indazole structure, which is prevalent in numerous kinase inhibitors, the most probable mechanism is the inhibition of protein kin
Growth Factor Receptors (VEGFRSs).[7][8] Therefore, it is reasonable to hypothesize that this compound targets the ATP-binding site of kinases such
establish its specific target profile.

Q2: The compound has poor solubility in aqueous buffers. How can | address this?

A: This is a common challenge for many small molecule drug candidates.[9][10] The primary approach is to prepare a high-concentration stock solutic
concentration is low (typically <1%) and consistent across all experimental and control wells, as higher concentrations can inhibit enzyme activity or it
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Formulation Strategy Description Advani

Using water-miscible organic solvents (e.g., ethanol, PEG 400) in the final .
Co-solvents buff Simple 1
uffer.

. Encapsulating the compound within cyclodextrin molecules to increase .
Cyclodextrins » Can sig
aqueous solubility.

Highly €
Lipid-Based Formulations Using self-emulsifying drug delivery systems (SEDDS) or liposomes. vo.[13
vivo.

. Reducing particle size to the nanometer range to increase surface area and
Nanosuspensions . . Increast
dissolution rate.[13]

Q3: How should | properly store and handle the compound to ensure its stability?

A: The solid compound should be stored at room temperature in a dry, sealed container as recommended by the supplier.[5] For experimental use, w:
-80°C to minimize freeze-thaw cycles, which can lead to compound degradation.[11] Before each experiment, thaw a single aliquot completely and bi

Troubleshooting Guide

This section addresses specific issues you may encounter during biochemical and cell-based assays in a question-and-answer format.

Biochemical (Kinase) Assays

Q4: 1 am not observing any inhibition of my target kinase, even at high concentrations. What is the problem?
A: This is a frequent issue that can be resolved by systematically investigating the compound, the assay conditions, and the enzyme itself.
« Potential Cause 1: Compound Integrity & Solubility. The compound may have degraded or precipitated out of solution.
o Solution: Prepare a fresh stock solution from the solid material. When diluting the DMSO stock into the aqueous assay buffer, visually inspect for
« Potential Cause 2: High ATP Concentration. If the compound is an ATP-competitive inhibitor, high concentrations of ATP in the assay will outcompe
o Solution: The gold standard is to run the assay with an ATP concentration that is at or near the Michaelis constant (Km) for your specific kinase.[]
« Potential Cause 3: Inactive Kinase. The kinase enzyme may have lost activity due to improper storage or handling.

o Solution: Always include a positive control inhibitor known to be effective against your target kinase. This validates that the enzyme is active and
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Q5: My dose-response data shows high variability between replicates. How can | improve consistency?

A: High variability often stems from technical execution rather than the compound itself.

Is the compour
in assay

Action: Remake stock.
Consider formulation
strategies (e.g., co-solvents).

Is ATP con
ator ne

Action: Lower ATP concentration
to match Km for the kinase.

Is the kina
(Check posi

kinase. Verify activity and

Action: Use a new aliquot of
handling protocols.
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« Potential Cause 1: Pipetting Inaccuracy. Small volume transfers, especially of viscous DMSO stocks, are prone to error.
o Solution: Ensure your pipettes are properly calibrated. When pipetting small volumes, use reverse pipetting techniques. Always prepare a maste
« Potential Cause 2: Inconsistent Incubation Times/Temperatures. Enzyme kinetics are highly sensitive to time and temperature.

o Solution: Use a multichannel pipette to start and stop reactions simultaneously. Ensure your incubator or water bath provides a uniform temperat
uniform temperature environment.[17]

« Potential Cause 3: Reagent Degradation. ATP and peptide substrates can degrade, especially if not stored correctly.

o Solution: Prepare fresh ATP and substrate solutions for each experiment. Avoid repeated freeze-thaw cycles of these reagents.[11]

Cell-Based Assays

Q6: My compound is potent in the biochemical assay but shows weak or no activity in my cell-based assay. What causes this discrepancy?
A: This is a common and critical challenge in drug discovery, highlighting the complexity of the cellular environment compared to an isolated in vitro re
+ Potential Cause 1: Poor Cell Permeability. The compound may not be able to cross the cell membrane to reach its intracellular target.
o Solution: Evaluate the compound's physicochemical properties (e.g., LogP, polar surface area). Consider running a cell permeability assay like tt
« Potential Cause 2: Efflux by Transporters. The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).
o Solution: Test for efflux by co-incubating your compound with a known efflux pump inhibitor (e.g., verapamil). An increase in potency in the prese
« Potential Cause 3: Compound Metabolism. The compound could be rapidly metabolized by the cells into an inactive form.
o Solution: Perform metabolic stability assays using liver microsomes or cell lysates to determine the compound's metabolic half-life.
+ Potential Cause 4: Protein Binding. The compound may bind extensively to proteins in the cell culture medium (e.g., albumin), reducing the free co
o Solution: Reduce the serum concentration in your media during the compound treatment period, if possible for your cell line. Alternatively, perfori
Q7: I'm observing cytotoxicity in my cell-based assay that seems unrelated to the intended target. How do | troubleshoot this?
A: Off-target toxicity can confound results. It's important to distinguish between specific, on-target effects and general cytotoxicity.
« Solution 1: Use a Rescue Experiment. If you can overexpress the target kinase, this may "rescue" the cells from the compound's effect, confirming
« Solution 2: Use a Structurally Related Inactive Control. Synthesize or obtain a close analog of your compound that is inactive in your biochemical a
« Solution 3: Profile at Different Time Points. On-target effects (like inhibiting proliferation) may take longer to manifest (24-72 hours), whereas acute

« Solution 4: Multiplex Assays. Run assays that simultaneously measure cell viability and a specific marker of target engagement (e.g., phosphorylat
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Experimental Protocols
Protocol 1: Preparation of Compound Stock Solution
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Experimental workflow for

This protocol describes the standard procedure for preparing a 10 mM stock solution of 7-Bromo-2,3-dimethyl-2H-indazole in DMSO.

Materials:

7-Bromo-2,3-dimethyl-2H-indazole (MW: 225.09 g/mol )
Anhydrous Dimethyl Sulfoxide (DMSO)
Calibrated analytical balance

Microcentrifuge tubes (amber or covered in foil)
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« Calibrated micropipettes

Procedure:

* Weigh out 2.25 mg of 7-Bromo-2,3-dimethyl-2H-indazole on an analytical balance.

« Transfer the solid compound to a sterile microcentrifuge tube.

¢ Add 1.0 mL of anhydrous DMSO to the tube.

» Vortex the solution for 2-3 minutes until the solid is completely dissolved. A brief sonication may be used if necessary.
» Visually inspect the solution against a light source to ensure there is no visible particulate matter.

« Aliquot the 10 mM stock solution into single-use volumes (e.g., 20 pL) in separate, clearly labeled tubes.

« Store the aliquots at -20°C, protected from light.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic Example: VEGFR2)

This protocol outlines a method to determine the ICso value of the compound against a protein kinase using a luminescence-based assay that measu
Materials:
* Recombinant human VEGFR2 kinase
o Poly-Glu-Tyr (4:1) substrate
» Kinase assay buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)
» Adenosine 5'-triphosphate (ATP)
e 10 mM compound stock solution in DMSO
* ADP-Glo™ Kinase Assay kit (or similar)
» Positive control inhibitor (e.g., Axitinib)
« White, opaque 96-well or 384-well plates
Procedure:
o Compound Dilution: Prepare a serial dilution series of the 10 mM stock solution in DMSO. A typical 10-point, 3-fold dilution series might start from 1
* Reaction Setup:
o Add 2.5 pL of kinase buffer containing the VEGFR2 enzyme and the Poly-Glu-Tyr substrate to each well.
o Add 0.5 pL of the diluted compound, DMSO (for 100% activity control), or positive control inhibitor to the appropriate wells.
o Mix gently by tapping the plate or using an orbital shaker for 1 minute. Incubate for 10 minutes at room temperature.
« Initiate Reaction: Add 2 L of ATP solution (prepared at a concentration equal to the Km of VEGFR2) to each well to start the kinase reaction.
« Incubation: Incubate the plate at 30°C for 60 minutes.
» Detect ATP Depletion:

o Add 5 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temper
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o Add 10 pL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room

Data Acquisition: Read the luminescence on a plate reader.

Data Analysis: Convert the luminescent signal to percent inhibition relative to the DMSO control. Plot the percent inhibition against the log of the co

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the compound.

Materials:

Human umbilical vein endothelial cells (HUVEC) or another relevant cell line
Complete cell culture medium (with serum and growth factors)

96-well clear tissue culture plates

Compound stock solution in DMSO

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCI)

Procedure:

Cell Seeding: Seed HUVEC cells into a 96-well plate at a density of 5,000 cells per well in 100 pL of complete medium. Incubate for 24 hours to all
Compound Treatment: Prepare serial dilutions of the compound in complete medium from your DMSO stock. The final DMSO concentration shoulc
Remove the old medium from the cells and add 100 pL of the medium containing the diluted compound (or vehicle control) to the respective wells.
Incubate the plate for 72 hours at 37°C in a humidified 5% CO: incubator.

MTT Addition: Add 10 pL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow |
Solubilization: Add 100 pL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the Glso (concentra
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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